4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid
Overview
Description
The compound “4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid” is a complex organic molecule that contains a 1,2,4-triazole ring, a nitrobenzoic acid group, and a sulfanyl group . The 1,2,4-triazole ring is a type of heterocyclic compound that contains three nitrogen atoms and two carbon atoms in a five-membered ring . The nitrobenzoic acid group consists of a benzene ring with a nitro group (-NO2) and a carboxylic acid group (-COOH). The sulfanyl group (-SH) is a functional group consisting of a sulfur atom bonded to a hydrogen atom .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-Methyl-4H-1,2,4-triazole-3-thiol, has been established by techniques such as NMR and MS analysis . The specific structure of “this compound” would likely depend on the specific arrangement and bonding of its functional groups .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely depend on the reactivity of its functional groups. For instance, the 1,2,4-triazole ring is known to participate in various chemical reactions, and its reactivity can be influenced by substituents such as the methyl and sulfanyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, similar compounds like 4-Methyl-4H-1,2,4-triazole-3-thiol are solid at room temperature and soluble in acetone .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid” could include further investigation of its synthesis, properties, and potential applications. For instance, 1,2,4-triazole derivatives have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Properties
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4S/c1-13-5-11-12-10(13)19-8-3-2-6(9(15)16)4-7(8)14(17)18/h2-5H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPOZQAJUXDKOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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